

Spectroscopic Profile of 2,3-Dichlorobenzoyl Cyanide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichlorobenzoyl cyanide

Cat. No.: B194311

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for **2,3-dichlorobenzoyl cyanide**, a key intermediate in the synthesis of pharmaceuticals, including the anticonvulsant drug Lamotrigine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the compound's spectral characteristics.

Executive Summary

2,3-Dichlorobenzoyl cyanide ($C_8H_3Cl_2NO$, CAS No: 77668-42-9) is a white to off-white crystalline solid.^[1] Its molecular structure, featuring a dichlorinated benzene ring attached to a benzoyl cyanide moiety, gives rise to a distinct spectroscopic signature. This guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While complete experimental spectra are not publicly available, this guide provides predicted data based on the compound's structure and references to general spectroscopic principles, alongside detailed experimental protocols for obtaining such data.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2,3-Dichlorobenzoyl cyanide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.8-8.0	Doublet of doublets	Aromatic CH
~7.6-7.8	Triplet	Aromatic CH
~7.4-7.6	Doublet of doublets	Aromatic CH

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display signals for the eight carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~180-185	C=O (Carbonyl)
~135-140	Quaternary aromatic C-Cl
~130-135	Quaternary aromatic C-C=O
~125-130	Aromatic CH
~115-120	C≡N (Nitrile)

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-Dichlorobenzoyl cyanide** is characterized by the absorption bands of its key functional groups.

Wavenumber (cm ⁻¹)	Functional Group
~2220-2260	C≡N (Nitrile) stretch
~1680-1700	C=O (Aryl ketone) stretch
~1550-1600	C=C (Aromatic ring) stretch
~1000-1100	C-Cl (Aryl chloride) stretch
~3000-3100	C-H (Aromatic) stretch

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Ratio	Interpretation
~199/201/203	Molecular ion peak (M ⁺) with isotopic pattern for two chlorine atoms
~171/173	[M-CO] ⁺
~144/146	[M-CO-CN] ⁺
~136	[M-Cl] ⁺
~108	[M-Cl-CO] ⁺
~75	[C ₆ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2,3-Dichlorobenzoyl cyanide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

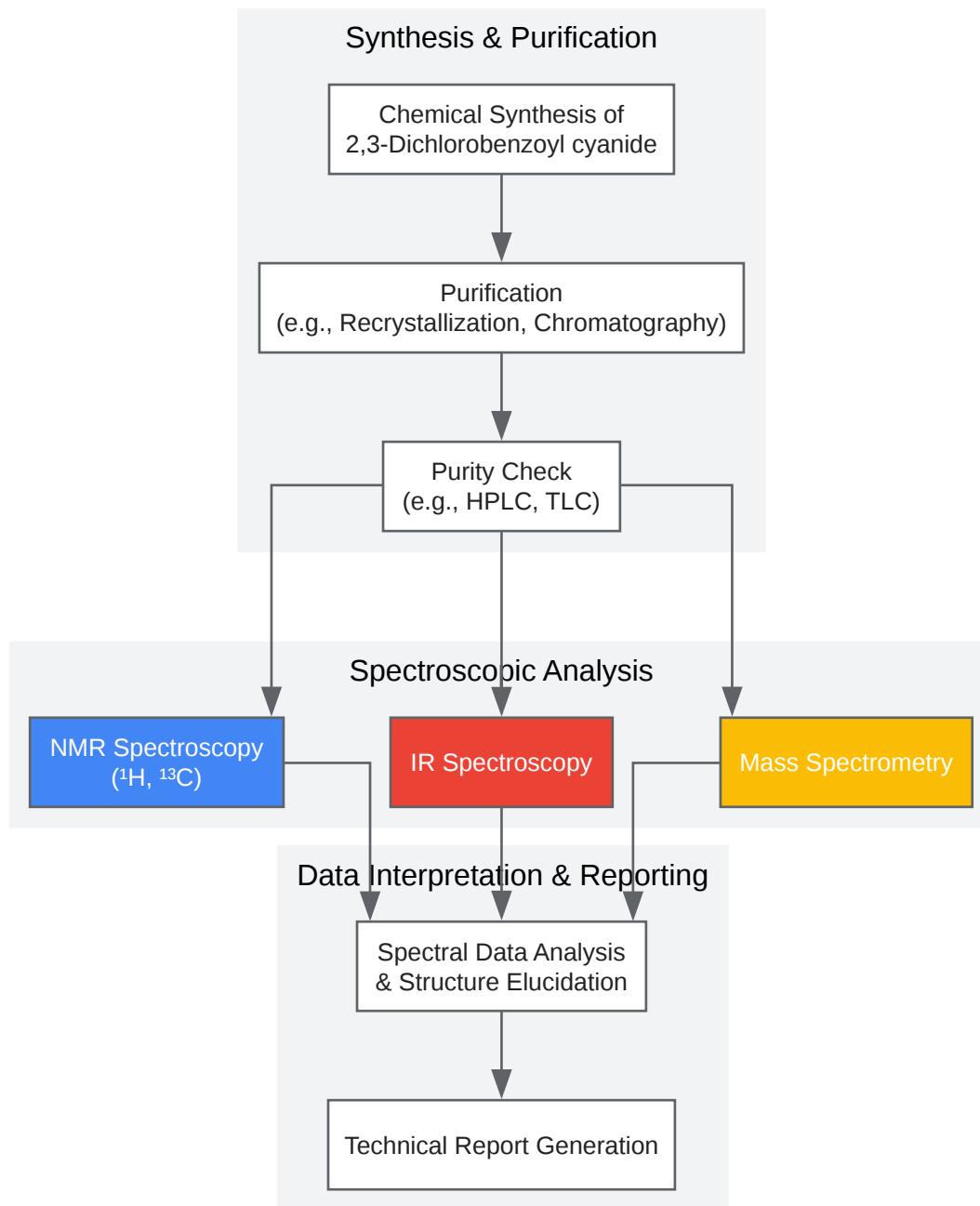
- Sample Preparation: A sample of 5-10 mg of **2,3-Dichlorobenzoyl cyanide** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

- Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR, is used.
- ^1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ^{13}C isotope. A relaxation delay of 2-5 seconds is used.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **2,3-Dichlorobenzoyl cyanide**, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The background spectrum of the KBr pellet or the empty ATR crystal is recorded first. Then, the spectrum of the sample is recorded. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.


Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile organic solvent. For LC-MS, a suitable mobile phase is used.
- **Ionization:** Electron Ionization (EI) is a common method for GC-MS, where the sample molecules are bombarded with a high-energy electron beam. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- **Data Analysis:** The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **2,3-Dichlorobenzoyl cyanide**.

General Workflow for Spectroscopic Analysis of a Synthesized Compound

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dichlorobenzoyl Cyanide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b194311#spectroscopic-data-of-2-3-dichlorobenzoyl-cyanide-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com